molecular formula C11H16N2O2 B13004199 6-Isopropyl-N-methoxy-N-methylnicotinamide

6-Isopropyl-N-methoxy-N-methylnicotinamide

Cat. No.: B13004199
M. Wt: 208.26 g/mol
InChI Key: UVOPRBKHXPPQDO-UHFFFAOYSA-N
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Description

6-Isopropyl-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 6-Isopropyl-N-methoxy-N-methylnicotinamide typically involves several steps. One common synthetic route includes the reaction of nicotinic acid derivatives with isopropylamine and methoxyamine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

6-Isopropyl-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

6-Isopropyl-N-methoxy-N-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Isopropyl-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Isopropyl-N-methoxy-N-methylnicotinamide can be compared with similar compounds such as 6-Bromo-N-methoxy-N-methylnicotinamide. While both compounds share a similar core structure, the presence of different substituents (isopropyl vs. bromo) imparts distinct chemical and physical properties.

Similar Compounds

  • 6-Bromo-N-methoxy-N-methylnicotinamide
  • 6-Methyl-N-methoxy-N-methylnicotinamide

Biological Activity

6-Isopropyl-N-methoxy-N-methylnicotinamide is a derivative of nicotinamide, a form of vitamin B3. This compound exhibits significant biological activities, primarily due to its structural features, including an isopropyl group and methoxy and methylene substituents on the nicotinamide framework. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}N2_{2}O2_{2}. Its unique structure contributes to its biological properties, particularly in modulating metabolic pathways and influencing physiological responses.

Research indicates that compounds related to this compound may interact with various biological systems. Notably, N-methylnicotinamide, a closely related compound, has demonstrated anti-thrombotic effects in vivo, suggesting that similar derivatives may also possess therapeutic potential through mechanisms such as:

  • Influencing Cyclooxygenase Pathways : Similar to N-methylnicotinamide, this compound may affect thrombotic processes by modulating cyclooxygenase pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are critical in various pathological conditions.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antithrombotic Activity : Related compounds have shown the ability to reduce thrombus formation.
  • Anti-inflammatory Properties : Potential to inhibit inflammatory processes in various tissues.
  • Metabolic Modulation : May influence metabolic pathways relevant to energy production and cellular function.

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs provides insights into the unique characteristics of this compound. The following table summarizes some related compounds and their unique features:

Compound NameSimilarityUnique Features
N-Methoxy-N-methylisonicotinamide0.90Contains an isonicotinamide structure
N-Hydroxy-N-methylnicotinamide0.89Features a hydroxy group that may enhance solubility
6-Bromo-N-methoxy-N-methylnicotinamide0.86Incorporates a bromine atom which may alter reactivity
N-Methoxy-N,6-dimethylnicotinamide0.90Additional dimethyl substitution affecting activity
5-Cyclopropyl-N-methoxy-N-methylnicotinamide0.86Cyclopropyl group introduces unique steric properties

Case Studies and Research Findings

Several studies have explored the pharmacological effects of nicotinamide derivatives, including this compound:

  • Antithrombotic Effects : A study demonstrated that N-methylnicotinamide reduced thrombus formation in animal models, indicating that structurally similar compounds could exhibit comparable effects .
  • Inflammation Modulation : Research highlighted the anti-inflammatory potential of related compounds in models of asthma exacerbations, suggesting a role for these derivatives in managing inflammatory diseases .
  • Metabolomics Applications : Investigations into the metabolic profiles of nicotinamide derivatives revealed their influence on energy production and cellular redox states, further supporting their therapeutic relevance .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-methoxy-N-methyl-6-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-8(2)10-6-5-9(7-12-10)11(14)13(3)15-4/h5-8H,1-4H3

InChI Key

UVOPRBKHXPPQDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)N(C)OC

Origin of Product

United States

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